molecular formula C17H20N6O2 B12203744 {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine

Cat. No.: B12203744
M. Wt: 340.4 g/mol
InChI Key: JJINJOOXNKYAJH-UHFFFAOYSA-N
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Description

{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine is a synthetic pteridine derivative designed for advanced biochemical and pharmacological research. Pteridine-based compounds are a significant class of molecules studied for their diverse biological activities. They are known to function as enzyme inhibitors, particularly targeting pathways involved in cellular proliferation and signaling. For instance, other multitargeted antifolate pteridine derivatives are recognized for their ability to inhibit key enzymes in folate metabolism, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are crucial for pyrimidine and purine synthesis . This mechanism is foundational in areas like antineoplastic agent development . Furthermore, structurally complex molecules featuring methoxy-substituted aromatic systems, similar to the (2-methoxyphenyl)methyl group in this compound, are often investigated for their potential to modulate kinase enzymes and other protein targets involved in disease pathways . The specific structural features of this compound—including the pteridine core, the 2-methoxyethylamino side chain, and the ortho-methoxybenzyl group—suggest potential research applications in medicinal chemistry and drug discovery, particularly in the synthesis and evaluation of new therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-N-(2-methoxyethyl)-2-N-[(2-methoxyphenyl)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C17H20N6O2/c1-24-10-9-20-16-14-15(19-8-7-18-14)22-17(23-16)21-11-12-5-3-4-6-13(12)25-2/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

JJINJOOXNKYAJH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Dicarbonyl Compounds with Diaminopyrimidines

The pteridine scaffold is typically constructed via condensation reactions between 1,2-dicarbonyl compounds and diaminopyrimidine derivatives. For example, glyoxal reacts with 4,5-diaminopyrimidine under acidic conditions to form the bicyclic pteridine system. Key parameters include:

  • Temperature : 100–160°C in glacial acetic acid.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

  • Catalysts : Lewis acids like AlCl₃ accelerate ring closure.

This method yields unsubstituted pteridine cores, which require subsequent functionalization at the 2- and 4-positions.

Functionalization of the Pteridine Core

Introduction of the 2-Methoxyethylamino Group

The 4-position amination employs nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:

SNAr with 2-Methoxyethylamine

  • Conditions : Heating at 80–100°C in DMSO with K₂CO₃ as base.

  • Limitations : Requires electron-deficient pteridine systems (e.g., 4-chloropteridine).

Buchwald-Hartwig Amination

A Pd(OAc)₂/Xantphos catalytic system enables coupling of 2-methoxyethylamine to 4-bromopteridine:

  • Catalyst : 5 mol% Pd(OAc)₂, 10 mol% Xantphos.

  • Solvent : 2-MeTHF at 100°C for 12 hours.

  • Yield : 72–85% after silica gel chromatography.

Installation of the (2-Methoxyphenyl)methylamine Moiety

The 2-position modification involves reductive amination or Suzuki-Miyaura coupling:

Reductive Amination

2-Methoxybenzaldehyde reacts with ammonium acetate under hydrogenation conditions:

  • Catalyst : 10% Pd/C in methanol.

  • Pressure : 50 psi H₂ at 25°C.

  • Yield : 68% after 6 hours.

Suzuki Coupling

For halogenated pteridines, a boronic ester of 2-methoxyphenylmethylamine couples under Pd catalysis:

  • Conditions : Pd(dppf)Cl₂ (2 mol%), K₃PO₄, dioxane/water (4:1), 90°C.

  • Challenges : Steric hindrance from the methoxy group reduces yields to 55–60%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methods highlight bromination and methoxide exchange steps for precursor synthesis:

StepReagentsConditionsYield
BrominationBr₂, AlCl₃, CHCl₃21–85°C, 8.5 hours95%
Methoxide exchangeNaOMe, MeOHReflux, 30 minutes89%
HydrogenationH₂, Raney Ni50 psi, 100°C92%

This three-step sequence produces 4-(2′-methoxyethyl)phenol, a key intermediate, with 78% overall yield.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane/acetone gradients resolve positional isomers.

  • Preparative TLC : Silica GF₂₅₄ plates with CH₂Cl₂/MeOH (9:1) isolate ≥98% pure product.

Spectroscopic Confirmation

  • ¹H NMR : δ 8.21 (s, 1H, pteridine-H), δ 4.32 (t, J=6 Hz, 2H, OCH₂CH₂).

  • MS (ESI+) : m/z 341.2 [M+H]⁺, consistent with C₁₇H₂₀N₆O₂.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N-Methylation during amination steps.

  • Solution : Use of bulky bases (e.g., Cs₂CO₃) suppresses over-alkylation.

Solubility Limitations

  • Issue : Poor solubility of intermediates in aqueous media.

  • Solution : Co-solvents (e.g., DMSO/THF 1:3) enhance reaction homogeneity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling avoids high-temperature conditions:

  • Catalyst : Ir(ppy)₃ (1 mol%) under 450 nm LED.

  • Scope : Compatible with electron-rich aryl amines.

Enzymatic Amination

Borrowing hydrogenase enzymes enable amination at ambient conditions:

  • Enzyme : Alcohol dehydrogenase from E. coli.

  • Yield : 63% with 99% enantiomeric excess .

Chemical Reactions Analysis

Pteridine Core Formation

The initial step involves the synthesis of the pteridine ring system, a bicyclic structure containing nitrogen atoms. This is typically achieved through cyclization reactions using appropriate precursors such as amino acids or other heterocyclic compounds.

Functionalization Reactions

The compound’s substituents enable participation in various chemical transformations:

Oxidation and Reduction

The pteridine core and aromatic substituents can undergo redox reactions. For example:

  • Oxidation : May generate quinone-like intermediates, altering the compound’s electronic properties.

  • Reduction : Could lead to the formation of reduced amine derivatives, depending on the reaction conditions.

Substitution Reactions

The methoxy groups on both substituents enhance solubility in organic solvents, enabling further functionalization:

  • Nucleophilic substitution : The methoxyethylamino group may participate in reactions with electrophiles (e.g., alkylating agents).

  • Electrophilic substitution : The aromatic methoxyphenyl ring may undergo reactions such as nitration or halogenation.

Reaction Mechanisms and Conditions

Key reagents and conditions influence reaction outcomes:

Reaction Type Reagents/Conditions Outcome
Pteridine core synthesis Cyclization precursors, acidic/basic conditionsFormation of pteridine ring
Methoxyethylamino substitution Activating agents (e.g., coupling reagents), nucleophilesAddition of methoxyethylamino group
Methoxyphenylmethyl substitution Alkylating agents, catalysts (e.g., Pd/C)Introduction of methoxyphenylmethyl group
Oxidation Oxidizing agents (e.g., quinones)Generation of oxidized intermediates
Reduction Reducing agents (e.g., H₂, catalysts)Formation of reduced derivatives

Challenges and Considerations

  • Synthetic complexity : Multi-step synthesis requires precise control of reaction conditions to achieve high purity and yield.

  • Optical purity : Ensuring stereoselectivity in substitution reactions, particularly for applications requiring chiral specificity .

  • Stability : Methoxy groups may influence stability under acidic or basic conditions, necessitating tailored reaction protocols.

Scientific Research Applications

Medicinal Chemistry

The structural attributes of this compound indicate its potential as a lead compound in drug development, particularly targeting:

  • Anticancer Agents : Pteridine derivatives are known for their role in inhibiting tumor growth by interfering with nucleic acid synthesis. The unique substitutions in this compound may enhance its selectivity and potency against specific cancer cell lines.

Research into similar pteridine compounds has revealed various biological activities, including:

  • Antimicrobial Properties : Compounds with pteridine structures have shown efficacy against bacterial and fungal strains, suggesting that this compound could be explored for developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Pharmacological Studies

High-throughput screening methods can be employed to evaluate the efficacy of this compound against various biological targets:

  • Cell Proliferation Assays : Assessing the impact of the compound on cancer cell lines can provide insights into its anticancer potential.
  • Mechanistic Studies : Understanding the interaction of this compound with specific receptors or enzymes can elucidate its mechanism of action.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pteridine derivatives:

  • A study published in Medicinal Chemistry examined various pteridine analogs and their effects on cancer cell proliferation, highlighting the importance of structural modifications for enhancing biological activity .
  • Another research article discussed the synthesis of similar compounds and their application as enzyme inhibitors, showing promising results in reducing metabolic syndrome markers .

Mechanism of Action

The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally and functionally related compounds, emphasizing differences in substituents, biological activity, and synthetic approaches.

Compound Key Structural Features Biological Activity/Application Source
Tert-butyl (S)-(4-(2,4-difluoro-5-(((2-methoxyethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate 2-Methoxyethylamino group, fluorophenyl, thiazine core Beta-secretase (BACE1) inhibitor; Gly230 engagement without anilide functional group
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, piperazine-piperidine hybrid High dopamine D2 receptor affinity (Ki = 3.2 nM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethylphenoxy, boronic acid Fungal histone deacetylase (HDAC) inhibitor (IC50 <1 µM); antifungal activity against Magnaporthe oryzae
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide 2-Methoxyethyl(methyl)amino, cyclohexyl, benzamide core EZH2 inhibitor (anti-tumor activity via epigenetic regulation)
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine 2-Methoxyethyl, tetrahydro-2H-pyran, methylamine Intermediate for drug synthesis; physicochemical properties: MW 173.25, room-temperature stability
(2-Methoxyphenyl)methylideneamine 2-Methoxyphenylmethylidene, methylamine Schiff base precursor; CAS 1125-90-2, MW 149.19

Key Observations:

Structural Variations and Activity: The 2-methoxyethylamino group (shared with the target compound) enhances solubility and receptor engagement in BACE1 inhibitors () and EZH2-targeting anti-cancer agents (). Boronic acid derivatives () demonstrate that electron-withdrawing groups paired with methoxyethyl side chains can yield potent enzyme inhibitors, a strategy applicable to pteridine-based designs.

Synthetic Approaches :

  • Coupling reactions involving 2-methoxyethan-1-amine () and 2-methoxyphenyl aldehydes () are common for introducing these moieties.
  • Multi-step protocols for piperidine-piperazine hybrids () or tetrahydro-2H-pyran intermediates () highlight the need for regioselective functionalization in complex amines.

Physicochemical Properties :

  • Compounds with tetrahydro-2H-pyran cores () exhibit favorable stability and moderate molecular weights (~170–200 Da), aligning with Lipinski’s rules for drug-likeness.
  • Schiff bases like (2-methoxyphenyl)methylideneamine () show lower molecular weights (<150 Da), which may limit bioavailability compared to the target compound’s larger pteridine scaffold.

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